molecular formula C8H4BrClN2 B15249360 4-Bromo-7-chloroquinazoline

4-Bromo-7-chloroquinazoline

Cat. No.: B15249360
M. Wt: 243.49 g/mol
InChI Key: DOZTWMZWCPHDQX-UHFFFAOYSA-N
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Description

4-Bromo-7-chloroquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloroquinazoline typically involves halogenation reactions. One common method is the bromination of 7-chloroquinazoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-chloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-7-chloroquinazoline has significant applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloroquinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

    4-Chloroquinazoline: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Bromoquinazoline: Lacks the chlorine atom, affecting its chemical properties and applications.

    4-Iodo-7-chloroquinazoline:

Uniqueness: 4-Bromo-7-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological properties. This dual halogenation enhances its versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery .

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

4-bromo-7-chloroquinazoline

InChI

InChI=1S/C8H4BrClN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H

InChI Key

DOZTWMZWCPHDQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2Br

Origin of Product

United States

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